Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol is a fluorinated isoxazole derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a 2-fluorophenyl group attached to an isoxazole core, along with a hydroxymethyl substituent at the 5-position, enhancing its reactivity and versatility in synthetic pathways. The fluorine atom improves metabolic stability and binding affinity in bioactive molecules, making it valuable for medicinal chemistry applications. The hydroxymethyl group offers a functional handle for further derivatization, enabling the synthesis of more complex scaffolds. This compound is typically used as an intermediate in the development of novel therapeutic agents or specialized chemical probes. High purity grades are available for research purposes.
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol structure
953046-62-3 structure
Product Name:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
CAS No:953046-62-3
MF:C10H8FNO2
MW:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
Update Time:2025-05-20

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
    • [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
    • 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
    • [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
    • IIYKJLFWWAQROU-UHFFFAOYSA-N
    • STL414849
    • SBB073373
    • 6405AC
    • 3-(2-Fluorophenyl)-5-isoxazolemethanol
    • SY036327
    • ST45255963
    • [3-(2-Fluoro
    • 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
    • [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
    • EN300-232444
    • CS-0085277
    • SCHEMBL4275449
    • AC-29574
    • C10H8FNO2
    • [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
    • DA-40157
    • [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
    • 953046-62-3
    • AKOS005169233
    • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
    • MFCD09701311
    • DTXSID60678946
    • CS-12052
    • SB40209
    • MDL: MFCD09701311
    • Inchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
    • InChI Key: IIYKJLFWWAQROU-UHFFFAOYSA-N
    • SMILES: FC1C(C2C=C(CO)ON=2)=CC=CC=1

Computed Properties

  • Exact Mass: 193.05390666g/mol
  • Monoisotopic Mass: 193.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.75 g/l) (25 º C),

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Pricemore >>

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(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ,  Pyridine ;  1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1.5 - 4 h, 50 - 60 °C
Reference
Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonists
Landge, Kamalkishor P.; Oh, Ji Seon; Pae, Ae Nim; Park, Woo Kyu; Gong, Jae Yang; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: Triethylamine
Reference
Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition
Zheng, Ran; Feng, Fan; Zhang, Zhihui; Fu, Jiaxu; Su, Qing; et al, Molecular Diversity, 2020, 24(2), 423-435

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
Reference
A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ring
Zhang, Dawei; Zhang, Yumin; Zhao, Tianqi; Li, Jing; Hou, Yaya; et al, Tetrahedron, 2016, 72(22), 2979-2987

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hypochlorite Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ;  rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysine
Hu, Dejin; Liu, Sufang; Huang, Tonghui; Tu, Haiyang; Li, Weiguo; et al, Youji Huaxue, 2010, 30(9), 1366-1371

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Chlorosuccinimide ;  45 min, 60 °C
1.3 Reagents: Triethylamine ;  16 h, 60 °C
Reference
Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Catalysts: Zinc chloride
Reference
An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiation
Zhang, Dawei; Chen, Xiaodong; Guo, Xue; Zhang, Yumin; Hou, Yaya; et al, Monatshefte fuer Chemie, 2016, 147(9), 1605-1614

Production Method 8

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ;  25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ;  0 °C → reflux
Reference
Nicotinic acid derivative useful in treatment of cancer and its preparation
, China, , ,

Production Method 9

Reaction Conditions
Reference
Preparation of quinoline derivatives and their application as anticancer agents
, China, , ,

(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials

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(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Related Literature

Additional information on (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Compound CAS No. 953046-62-3: (3-(2-Fluorophenyl)isoxazol-5-yl)methanol

The compound with CAS No. 953046-62-3, commonly referred to as (3-(2-fluorophenyl)isoxazol-5-yl)methanol, is a highly specialized organic compound with significant applications in the field of medicinal chemistry. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of (3-(2-fluorophenyl)isoxazol-5-yl)methanol consists of an isoxazole ring fused with a fluorophenyl group and a hydroxymethyl substituent. The isoxazole moiety, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is known for its stability and reactivity in various chemical reactions. The presence of the fluorine atom in the phenyl ring introduces additional electronic effects, enhancing the compound's versatility in biochemical interactions. This combination makes the compound a valuable building block in the synthesis of more complex molecules.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3-(2-fluorophenyl)isoxazol-5-yl)methanol. Researchers have employed innovative methodologies, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These techniques not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications.

In terms of biological activity, (3-(2-fluorophenyl)isoxazol-5-yl)methanol has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its potential as an antioxidant and anti-inflammatory agent. The hydroxymethyl group plays a crucial role in these activities by facilitating hydrogen bonding and stabilizing reactive intermediates. Furthermore, the fluorophenyl group contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with target biomolecules.

The application of (3-(2-fluorophenyl)isoxazol-5-yl)methanol extends beyond pharmacology. Its unique chemical properties make it a valuable component in the development of advanced materials, such as sensors and polymers. Recent research has explored its use as a precursor in the synthesis of fluorescent probes for detecting specific analytes in complex biological systems. These probes exhibit high sensitivity and selectivity, making them ideal for diagnostic applications.

In conclusion, (3-(2-fluorophenyl)isoxazol-5-yl)methanol (CAS No. 953046-62-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future scientific discoveries. As research continues to uncover its full potential, this compound is expected to contribute significantly to both academic and industrial advancements.

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Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
A859094
Purity:99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg
Price ($):327.0/1306.0/218.0/163.0
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